![molecular formula C19H18N4O3 B12232410 4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232410.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrrolidinone and a pyridine-substituted azetidine, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzamide core followed by the introduction of the pyrrolidinone and azetidine moieties. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule or alter its electronic properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- Bis(2,5-Dioxopyrrolidin-1-Yl) 4,7,10,13-Tetraoxahexadecane-1,16-Dioate
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C19H18N4O3/c24-17-8-9-18(25)23(17)15-6-4-13(5-7-15)19(26)21-14-11-22(12-14)16-3-1-2-10-20-16/h1-7,10,14H,8-9,11-12H2,(H,21,26) |
InChI Key |
WIKNKMYKTOFEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3CN(C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12232328.png)
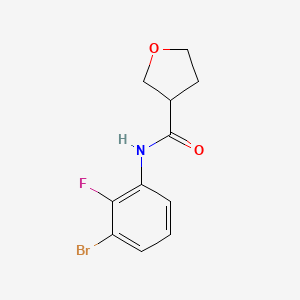
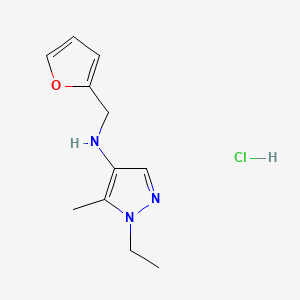
![2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12232333.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12232348.png)
![2-Cyclopropyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12232355.png)
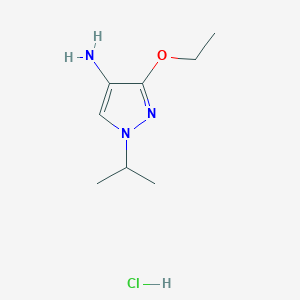
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232361.png)
![N-cyclopropyl-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12232364.png)
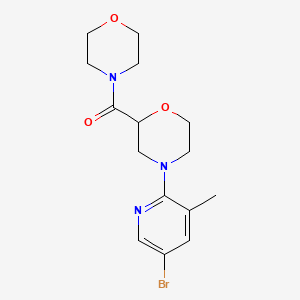
![N-cyclopropyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}morpholine-2-carboxamide](/img/structure/B12232378.png)
![3-Cyclopropyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232392.png)
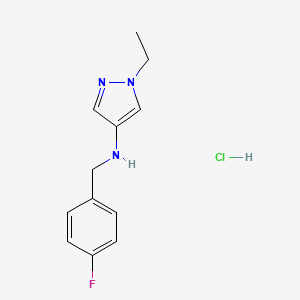
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B12232396.png)
